(Z)-N-(1-(4-chlorophenyl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide
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Overview
Description
(Z)-N-(1-(4-chlorophenyl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a methoxyethylamino group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-(4-chlorophenyl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Enone Intermediate
Starting Materials: 4-chlorobenzaldehyde and acetylacetone.
Reaction Conditions: Aldol condensation in the presence of a base such as sodium hydroxide to form the enone intermediate.
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Amination
Starting Materials: Enone intermediate and 2-methoxyethylamine.
Reaction Conditions: The enone intermediate reacts with 2-methoxyethylamine under mild heating to form the amino-enone compound.
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Amidation
Starting Materials: Amino-enone compound and 4-methylbenzoyl chloride.
Reaction Conditions: The amino-enone compound undergoes amidation with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxyethylamino group, leading to the formation of N-oxide derivatives.
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Reduction
- Reduction of the enone moiety can yield saturated ketones or alcohols, depending on the reducing agent used.
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Substitution
- The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in various organic transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: Used in studying enzyme interactions and inhibition mechanisms.
Medicine
Therapeutics: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (Z)-N-(1-(4-chlorophenyl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(1-(4-chlorophenyl)-3-aminoprop-1-en-2-yl)-4-methylbenzamide: Lacks the methoxyethyl group, potentially altering its reactivity and biological activity.
(Z)-N-(1-(4-chlorophenyl)-3-((2-ethoxyethyl)amino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide: Contains an ethoxyethyl group instead of methoxyethyl, which may affect its solubility and interaction with biological targets.
Uniqueness
The presence of the methoxyethylamino group in (Z)-N-(1-(4-chlorophenyl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide distinguishes it from similar compounds, potentially enhancing its solubility and modifying its interaction with biological targets, making it a unique candidate for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[(Z)-1-(4-chlorophenyl)-3-(2-methoxyethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-14-3-7-16(8-4-14)19(24)23-18(20(25)22-11-12-26-2)13-15-5-9-17(21)10-6-15/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H,23,24)/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMPWFYNGLZPPB-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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